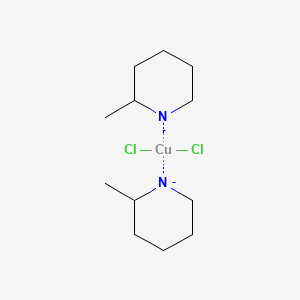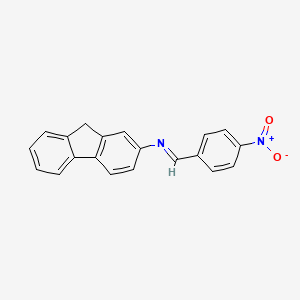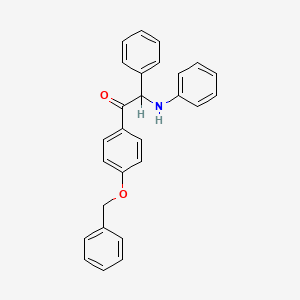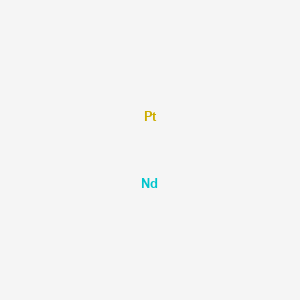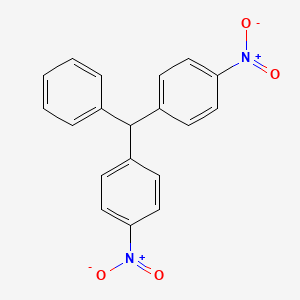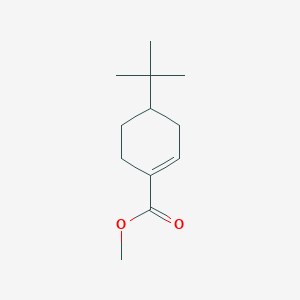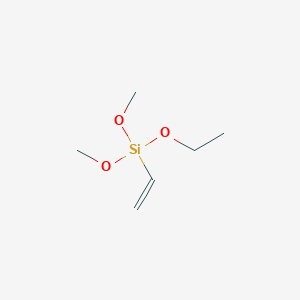
Tetraacetyldigitoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraacetyldigitoxin is a derivative of digitoxin, a cardiac glycoside used in the treatment of heart failure and certain types of arrhythmias. This compound is characterized by the presence of four acetyl groups attached to the digitoxin molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyldigitoxin typically involves the acetylation of digitoxin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation of the hydroxyl groups present in digitoxin.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Tetraacetyldigitoxin can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield digitoxin.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products
Hydrolysis: Digitoxin
Oxidation: Various oxidized derivatives of this compound
Substitution: Derivatives with different functional groups replacing the acetyl groups
科学研究应用
Tetraacetyldigitoxin has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of cardiac glycosides.
Biology: Employed in studies investigating the cellular and molecular mechanisms of cardiac glycosides.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for the development of new cardiac drugs.
Industry: Utilized in the production of cardiac glycoside derivatives with improved pharmacological properties.
作用机制
Tetraacetyldigitoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchange mechanism. The elevated calcium levels enhance the contractility of cardiac muscle cells, making this compound effective in treating heart failure and certain arrhythmias.
相似化合物的比较
Similar Compounds
Digitoxin: The parent compound of tetraacetyldigitoxin, used in the treatment of heart failure and arrhythmias.
Acetyldigitoxin: A monoacetylated derivative of digitoxin with similar pharmacological properties.
Digoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of four acetyl groups, which can influence its solubility, stability, and interaction with biological targets. This makes it a valuable compound for studying the structure-activity relationships of cardiac glycosides and for developing new therapeutic agents with improved efficacy and safety profiles.
属性
CAS 编号 |
13238-31-8 |
|---|---|
分子式 |
C49H72O17 |
分子量 |
933.1 g/mol |
IUPAC 名称 |
[(2R,3R,4S,6S)-3-[(2R,4S,5R,6R)-4-acetyloxy-5-[(2R,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C49H72O17/c1-24-44(63-30(7)53)37(60-27(4)50)21-42(58-24)65-46-26(3)59-43(22-39(46)62-29(6)52)66-45-25(2)57-41(20-38(45)61-28(5)51)64-33-12-15-47(8)32(19-33)10-11-36-35(47)13-16-48(9)34(14-17-49(36,48)55)31-18-40(54)56-23-31/h18,24-26,32-39,41-46,55H,10-17,19-23H2,1-9H3/t24-,25-,26-,32-,33+,34-,35+,36-,37+,38+,39+,41-,42-,43-,44-,45-,46-,47+,48-,49?/m1/s1 |
InChI 键 |
XUTZHKBFRMSIQE-REFIZGJZSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)O[C@@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


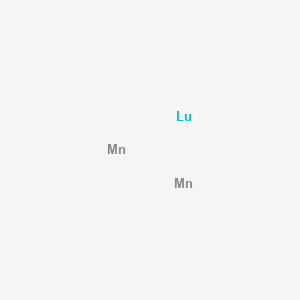
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)

